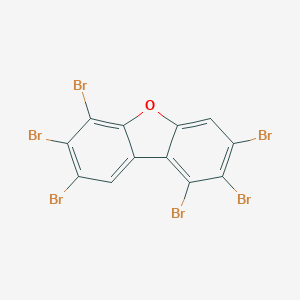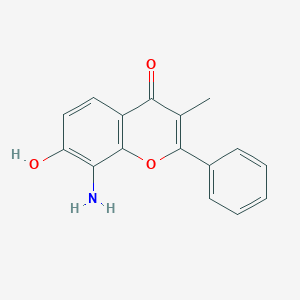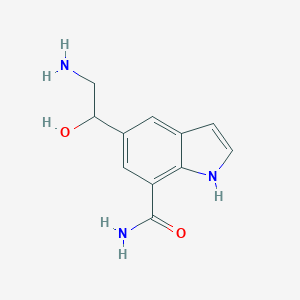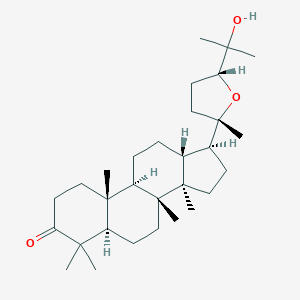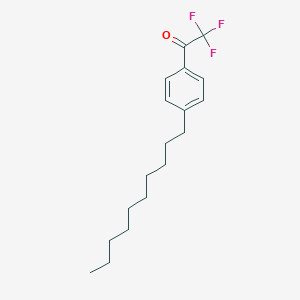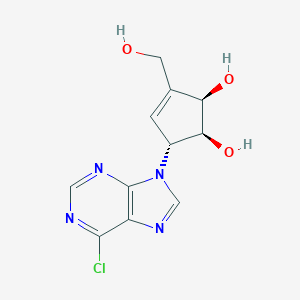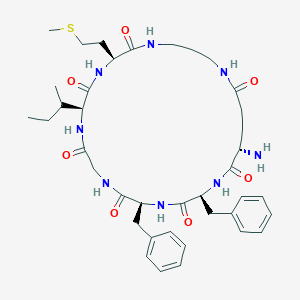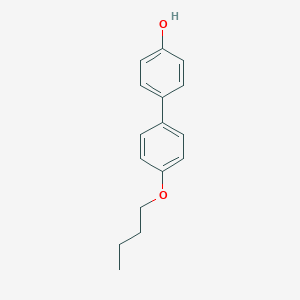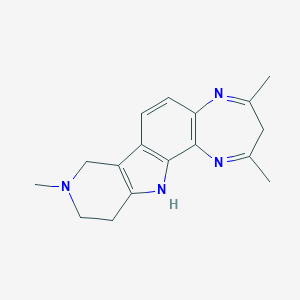
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential biological applications. This compound is commonly known as Gelsemine, and it is found in the plant Gelsemium elegans, which is native to East Asia.
Mécanisme D'action
The mechanism of action of Gelsemine is not fully understood, but it is believed to act on the nervous system. Gelsemine has been shown to bind to the GABA-A receptor and modulate its activity, leading to a decrease in neuronal excitability.
Effets Biochimiques Et Physiologiques
Gelsemine has several biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. Gelsemine has also been shown to have sedative and hypnotic effects, making it a potential candidate for the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Gelsemine in lab experiments is its high potency and specificity. Gelsemine has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one of the limitations of using Gelsemine is its complex synthesis process, which can make it difficult and expensive to obtain.
Orientations Futures
There are several future directions for research on Gelsemine. One area of research is in the development of new cancer therapies that utilize Gelsemine's anti-cancer properties. Another area of research is in the development of new drugs that target the GABA-A receptor, which could lead to the development of new treatments for anxiety and insomnia.
In conclusion, Gelsemine is a promising compound with several potential therapeutic applications. Its unique chemical structure and potent biological activity make it an attractive candidate for further research. While there are still many unknowns about its mechanism of action and potential side effects, continued research on Gelsemine could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of Gelsemine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative and an aldehyde, followed by cyclization to form the pyrrolo-benzodiazepine ring system.
Applications De Recherche Scientifique
Gelsemine has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that Gelsemine has potent anti-cancer activity and can induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
107369-99-3 |
|---|---|
Nom du produit |
Pyrido(3',4':4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- |
Formule moléculaire |
C17H20N4 |
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene |
InChI |
InChI=1S/C17H20N4/c1-10-8-11(2)19-17-15(18-10)5-4-12-13-9-21(3)7-6-14(13)20-16(12)17/h4-5,20H,6-9H2,1-3H3 |
Clé InChI |
OBGCEHRBOHPYDW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C |
SMILES canonique |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C |
Autres numéros CAS |
107369-99-3 |
Synonymes |
2,4,9-Trimethyl-8,9,10,11-tetrahydro-3H-pyrido-(4,3-b)(1,4)diazepine(2 ,3-g)indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
